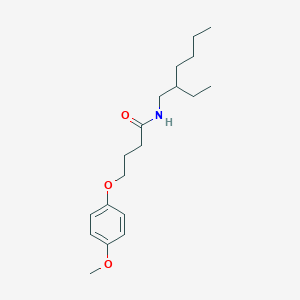
N-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as BPPA and is known for its ability to act as a potent analgesic and anti-inflammatory agent. The synthesis of BPPA involves a complex series of chemical reactions, which are discussed in detail below.
作用机制
The mechanism of action of BPPA is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the body. BPPA has been shown to interact with the opioid receptor system, which is involved in the regulation of pain and other physiological processes. BPPA also appears to have an effect on the serotonin and norepinephrine systems, which are involved in mood regulation and the stress response.
Biochemical and Physiological Effects:
BPPA has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BPPA can effectively reduce pain and inflammation, as well as improve mood and reduce stress levels. BPPA has also been shown to have a positive effect on cognitive function, with research suggesting that it may improve memory and learning ability.
实验室实验的优点和局限性
One of the primary advantages of using BPPA in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a useful tool for studying pain and inflammation in animal models. However, one limitation of using BPPA in lab experiments is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
未来方向
There are a number of potential future directions for research on BPPA. One area of interest is the development of new pain medications based on the structure of BPPA. Researchers are also interested in exploring the potential of BPPA as an anti-inflammatory agent, as well as its effects on cognitive function and mood regulation. Additionally, there is interest in investigating the potential of BPPA as a treatment for other conditions, such as anxiety and depression.
Conclusion:
In conclusion, N-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylacetamide is a chemical compound that has significant potential for use in medicinal chemistry. Its potent analgesic and anti-inflammatory properties make it a promising candidate for the development of new pain medications, while its effects on cognitive function and mood regulation are also of interest. While there are limitations to using BPPA in lab experiments, its potential therapeutic applications make it an important area of research for the future.
合成方法
The synthesis of BPPA involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with benzylamine in the presence of acetic acid. This reaction results in the formation of N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine, which is then reacted with phenylacetyl chloride to produce BPPA. The overall synthesis of BPPA is shown in the following equation:
科学研究应用
BPPA has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research for BPPA is its use as an analgesic. Studies have shown that BPPA can effectively reduce pain in animal models, making it a promising candidate for the development of new pain medications. BPPA has also been studied for its anti-inflammatory properties, with research suggesting that it can effectively reduce inflammation in animal models.
属性
IUPAC Name |
N-benzyl-N-(2,2-dimethyloxan-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-22(2)16-20(13-14-25-22)23(17-19-11-7-4-8-12-19)21(24)15-18-9-5-3-6-10-18/h3-12,20H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZINEGVPVXZXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N(CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)


![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)

![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)